molecular formula C13H18ClNO2 B13074663 tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B13074663
M. Wt: 255.74 g/mol
InChI Key: YWJSEGWKTZAVCP-UHFFFAOYSA-N
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Description

“tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride” is a bicyclic heteroaromatic compound featuring a partially saturated indole core (2,3-dihydro-1H-indole) substituted with a tert-butyl ester group at the 2-position and a hydrochloride salt. The tert-butyl ester moiety enhances steric bulk and may improve metabolic stability, while the hydrochloride salt increases aqueous solubility, making it advantageous for pharmaceutical applications . Such indole derivatives are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, receptor modulators, and protease inhibitors. The compound’s structure has been characterized via NMR (1H and 13C) and crystallographic methods, with SHELX software historically used for refinement .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

tert-butyl 2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11;/h4-7,11,14H,8H2,1-3H3;1H

InChI Key

YWJSEGWKTZAVCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1.Cl

Origin of Product

United States

Preparation Methods

Key steps in preparation:

  • Construction of the 2,3-dihydroindole skeleton
  • Introduction and protection of the carboxylate group as tert-butyl ester
  • Formation of the hydrochloride salt

Preparation Methods

Synthesis of tert-butyl 2,3-dihydro-1H-indole-2-carboxylate

2.1.1 Starting Materials and Precursors

  • 2-oxoindoline or 2-oxindole derivatives as precursors
  • tert-butyl chloroformate or tert-butanol for esterification
  • Suitable reducing agents for double bond saturation

2.1.2 Synthetic Routes

Two principal routes have been reported for related 2,3-dihydroindole derivatives:

  • Route A: Reduction of 2-oxoindole derivatives followed by esterification
    For example, starting from 2-oxoindolin-3-yl carboxylic acids, catalytic hydrogenation (Pd/C or Zn/aqueous HCl) reduces the double bond to yield 2,3-dihydroindole intermediates. Subsequently, esterification with tert-butyl chloroformate under basic conditions affords the tert-butyl ester.

  • Route B: Esterification of 2-oxoindole carboxylic acids followed by reduction
    The carboxylic acid is first converted to the tert-butyl ester (using tert-butyl chloroformate or acid catalysis in tert-butanol), followed by reduction of the 2-oxoindole double bond to the 2,3-dihydroindole using zinc in acidic medium or catalytic hydrogenation.

Table 1: Comparison of Synthetic Routes

Step Route A: Reduction → Esterification Route B: Esterification → Reduction
Starting material 2-oxoindolin-3-yl carboxylic acid 2-oxoindolin-3-yl carboxylic acid
Reduction method Pd/C hydrogenation or Zn/HCl Zn/HCl or Pd/C hydrogenation
Esterification agent tert-butyl chloroformate + base tert-butyl chloroformate + base
Yield considerations Possible side reduction of nitrile groups if present Typically higher purity esters before reduction
Purification Chromatography or crystallization Chromatography or crystallization

Formation of Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base tert-butyl 2,3-dihydro-1H-indole-2-carboxylate with hydrogen chloride gas or anhydrous HCl in an organic solvent such as ethereal solution or methanol. This protonates the nitrogen atom on the indoline ring, increasing solubility and stability.

Detailed Reaction Conditions and Optimization

Reduction Conditions

  • Zinc powder in aqueous HCl is a mild reducing system effective for selective reduction of the double bond without affecting other sensitive groups.
  • Palladium-catalyzed hydrogenation (Pd/C, H2 gas) is commonly used but may cause partial reduction of other functional groups (e.g., nitriles), requiring careful control of reaction time and pressure.

Esterification Conditions

  • Use of tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine under anhydrous conditions to form the tert-butyl ester.
  • Alternatively, acid-catalyzed esterification in tert-butanol solvent under reflux can be employed.
  • Purification by silica gel chromatography or recrystallization yields high purity tert-butyl esters.

Hydrochloride Salt Formation

  • Treatment of the free base with HCl in methanol or diethyl ether at 0 °C to room temperature.
  • Precipitation of the hydrochloride salt is induced by addition of ether or cooling.
  • Filtration and drying under vacuum yield the hydrochloride salt with enhanced aqueous solubility.

Representative Experimental Data (Literature-Based)

Parameter Condition/Value Reference
Reduction agent Zn powder / aqueous HCl
Reduction temperature Room temperature to reflux
Esterification reagent tert-butyl chloroformate + TEA
Esterification solvent Anhydrous dichloromethane or pyridine
Hydrochloride salt formation HCl in methanol, 0 °C to RT
Purification method Silica gel chromatography
Typical yields 70–85% for esterification steps

Analytical Characterization

  • NMR Spectroscopy:
    Characteristic tert-butyl group signals at δ ~1.4 ppm (1H NMR) and 28–30 ppm (13C NMR). Indoline NH proton typically appears downfield (~8.0–8.5 ppm).
  • Mass Spectrometry:
    Molecular ion peak consistent with C13H17NO2 (molecular weight 219.28 g/mol) for the free base.
  • HPLC Purity: Reverse-phase C18 column with acetonitrile/water gradient, purity >95% after purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective and Antioxidant Properties
Research indicates that derivatives of 2,3-dihydroindoles, including tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride, exhibit neuroprotective effects. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Treatment
The compound has shown promise in oncology. It has been reported that related indole derivatives can induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This includes various cancer types such as breast, prostate, and colorectal cancers. The mechanism involves sensitizing cancer cells to apoptotic signals through modulation of cellular pathways .

Synthesis of New Compounds

This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. For instance, studies have demonstrated its utility in synthesizing new 2,3-dihydroindole derivatives that can be further modified to improve their pharmacological profiles .

Case Study 1: Neuroprotective Effects

A study published in the Molecules journal evaluated the neuroprotective effects of various dihydroindole derivatives. The results indicated that this compound significantly reduced oxidative stress markers in neuronal cell cultures .

Case Study 2: Apoptosis Induction in Cancer Cells

In a patent detailing the use of indole compounds for cancer treatment, it was noted that this compound could effectively induce apoptosis in neuroblastoma cells. The study highlighted its potential as a therapeutic agent against aggressive cancers .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryNeuroprotective and antioxidant effectsReduces oxidative stress in neuronal cultures
Cancer TreatmentInduces apoptosis in resistant cancer cellsEffective against breast and prostate cancers
Synthesis of DerivativesPrecursor for new biologically active compoundsFacilitates the development of novel therapeutic agents

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to “tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride” include derivatives with variations in substituents, saturation, or heterocyclic cores. Below is a detailed comparison of key compounds based on molecular properties, stability, and functional group effects:

Table 1: Structural and Functional Comparison of Analogous Indole Derivatives

Compound Name Molecular Formula Molecular Weight Substituent/Modification Key Properties/Findings
This compound C₁₄H₂₀ClNO₂ 277.77 Parent compound (HCl salt) Enhanced solubility due to hydrochloride; tert-butyl group confers steric stability
7-fluoro-2,3-dihydro-1H-indole-2-carboxylate hydrochloride C₁₀H₁₁ClFNO₂ (reported)* 247.65 7-Fluoro substituent Increased electronegativity may alter binding affinity; potential for improved target selectivity
4-methoxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride C₁₁H₁₄ClNO₃ (reported)* 267.69 4-Methoxy substituent Methoxy group enhances metabolic stability and modulates electronic density
tert-butyl 1-hydroxyisoindoline-2-carboxylate C₁₃H₁₇NO₃ 235.28 Isoindoline core, 1-hydroxy Reduced aromaticity compared to indole; hydroxyl group increases reactivity
tert-butyl 3-methyl-2-...carboxylate (partial structure) Undetermined 3-Methyl, extended side chain Structural complexity may influence pharmacokinetics; limited data on stability

*Note: Molecular formulas are as reported in sources; discrepancies may exist due to incomplete data or transcription errors .

Key Observations

Substituent Effects :

  • Fluoro and Methoxy Groups : Electron-withdrawing (fluoro) or donating (methoxy) substituents influence electronic density and reactivity. For example, fluorine’s electronegativity can enhance binding to electron-rich targets, while methoxy groups improve metabolic stability .
  • tert-Butyl Group : Consistently stabilizes compounds via steric hindrance, as evidenced by bond dissociation energy studies showing tert-butyl radicals dissociate at consistent energies (~5.7 eV) regardless of heteroatom (N, O) .

Core Modifications :

  • Isoindoline vs. Indole : Isoindoline derivatives (e.g., “tert-butyl 1-hydroxyisoindoline-2-carboxylate”) lack full aromaticity, altering solubility and interaction profiles. The hydroxyl group in isoindoline increases polarity but may reduce stability compared to the hydrochloride salt form .

Salt Forms :

  • Hydrochloride salts (e.g., target compound) generally exhibit higher solubility in polar solvents compared to free bases or ester derivatives. This property is critical for bioavailability in drug development .

Synthetic Considerations :

  • The tert-butyl ester is a common protecting group in organic synthesis, facilitating easier purification and stability during reactions. However, its bulkiness may complicate coupling reactions in densely functionalized analogs .

Biological Activity

Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a compound with significant biological potential, particularly within the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables summarizing key studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : 270.76 g/mol
  • Functional Groups : The presence of a tert-butyl group enhances lipophilicity, which is crucial for cellular permeability and biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication.
  • Anticancer Properties : Some studies indicate that this compound may interfere with cancer cell proliferation.
  • Antioxidant Effects : It may exhibit properties that protect against oxidative stress.
  • Antimicrobial Activity : There is potential for this compound to act against various microbial strains.

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Binding : Indole derivatives generally bind to multiple receptors, influencing various signaling pathways.
  • Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, modulating metabolic pathways.
  • Gene Expression Modulation : It affects transcription factors and regulatory proteins, altering gene expression related to cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential effects of this compound.

StudyFocusFindings
Antiviral ActivityThe compound exhibited significant inhibitory effects against dengue virus serotype 2, with an IC50 value indicating potent antiviral properties.
Antioxidant PropertiesResearch indicated that indole derivatives possess neuroprotective and antioxidant capabilities, suggesting potential therapeutic applications in neurodegenerative diseases.
Anticancer EffectsIn vitro studies showed that certain indole derivatives reduced the viability of aggressive cancer cell lines by over 50% at specific concentrations.

Pharmacokinetics

The introduction of the tert-butyl group enhances the compound's lipophilicity, facilitating its absorption through cellular membranes. This characteristic is vital for its effectiveness as a therapeutic agent.

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